REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]2[CH:10]=[C:11]([CH3:15])[CH:12]=[CH:13][CH:14]=2)=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Br:16]Br.C(=O)(O)[O-].[Na+]>C(Cl)(Cl)(Cl)Cl>[Br:16][CH2:15][C:11]1[CH:10]=[C:9]([C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[O:8])[CH:14]=[CH:13][CH:12]=1 |f:2.3|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C=1C=C(C=CC1)C
|
Name
|
|
Quantity
|
24.43 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at the same temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 1000 mL RB flask fitted with magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was refluxed at 80° C. for 24 h
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction (reaction monitored by TLC), RM
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 10° C.
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium bicarbonate solution (300 mL×2) and saturated brine solution (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCC=1C=C(C=CC1)C(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 32.3% | |
YIELD: CALCULATEDPERCENTYIELD | 32.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |